molecular formula C4H8O B1428260 Cyclopropylmethyl-d2 alcohol CAS No. 90568-07-3

Cyclopropylmethyl-d2 alcohol

Cat. No.: B1428260
CAS No.: 90568-07-3
M. Wt: 74.12 g/mol
InChI Key: GUDMZGLFZNLYEY-SMZGMGDZSA-N
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Description

Cyclopropylmethyl-d2 alcohol is a deuterated analog of cyclopropylmethanol, where two hydrogen atoms are replaced by deuterium. This compound is of significant interest in various fields of scientific research due to its unique structural properties and isotopic labeling, which makes it useful in mechanistic studies and tracing experiments.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclopropylmethyl-d2 alcohol can be synthesized through several methods. One common approach involves the deuteration of cyclopropylmethanol. This can be achieved by using deuterium gas (D2) in the presence of a catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature conditions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of deuterated reagents and solvents to ensure high isotopic purity. The process typically includes the hydrogenation of cyclopropylmethyl ketone with deuterium gas in the presence of a suitable catalyst .

Chemical Reactions Analysis

Types of Reactions: Cyclopropylmethyl-d2 alcohol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Chromium trioxide (CrO3) in acetic acid.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Thionyl chloride (SOCl2) in pyridine.

Major Products:

    Oxidation: Cyclopropylmethyl-d2 ketone.

    Reduction: Cyclopropylmethyl-d2 ether.

    Substitution: Cyclopropylmethyl-d2 chloride or bromide.

Mechanism of Action

The mechanism by which cyclopropylmethyl-d2 alcohol exerts its effects is primarily through its participation in chemical reactions as a deuterated analog. The presence of deuterium atoms can influence reaction rates and pathways due to the kinetic isotope effect, where the bond strength of C-D is greater than that of C-H . This can lead to slower reaction rates and different reaction mechanisms compared to non-deuterated compounds.

Comparison with Similar Compounds

    Cyclopropylmethanol: The non-deuterated analog of cyclopropylmethyl-d2 alcohol.

    Cyclopropylmethyl-d3 alcohol: A compound where three hydrogen atoms are replaced by deuterium.

    Cyclopropylmethyl-d4 alcohol: A compound where four hydrogen atoms are replaced by deuterium.

Uniqueness: this compound is unique due to its specific isotopic labeling, which makes it particularly useful in studies requiring precise tracking of molecular transformations. The presence of deuterium atoms can also lead to differences in physical and chemical properties, such as boiling points and reaction rates, compared to its non-deuterated and other deuterated analogs .

Properties

IUPAC Name

cyclopropyl(dideuterio)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O/c5-3-4-1-2-4/h4-5H,1-3H2/i3D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUDMZGLFZNLYEY-SMZGMGDZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C1CC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90745650
Record name Cyclopropyl(~2~H_2_)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90745650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

74.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90568-07-3
Record name Cyclopropyl(~2~H_2_)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90745650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 90568-07-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclopropylmethyl-d2 alcohol
Reactant of Route 2
Cyclopropylmethyl-d2 alcohol
Reactant of Route 3
Cyclopropylmethyl-d2 alcohol
Reactant of Route 4
Cyclopropylmethyl-d2 alcohol
Reactant of Route 5
Cyclopropylmethyl-d2 alcohol
Reactant of Route 6
Cyclopropylmethyl-d2 alcohol

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